3-[(4-Aminophenyl)sulfanyl]propan-1-ol
Overview
Description
3-[(4-Aminophenyl)sulfanyl]propan-1-ol is an organic compound with the molecular formula C₉H₁₃NOS It is characterized by the presence of an aminophenyl group attached to a sulfanyl-propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol typically involves the reaction of 4-aminothiophenol with 3-chloropropanol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group of 4-aminothiophenol attacks the carbon atom of the chloropropanol, displacing the chloride ion and forming the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfanyl group is converted to a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents, such as acyl chlorides or alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, alkyl halides, and other electrophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-[(4-Aminophenyl)sulfanyl]propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.
Biology: The compound can be used in the study of enzyme interactions and protein modifications due to its aminophenyl and sulfanyl groups.
Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol involves its interaction with various molecular targets. The aminophenyl group can participate in hydrogen bonding and electrostatic interactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
4-Aminothiophenol: Shares the aminophenyl and sulfanyl groups but lacks the propanol chain.
3-Mercaptopropanol: Contains the propanol and sulfanyl groups but lacks the aminophenyl group.
4-Aminophenol: Contains the aminophenyl group but lacks the sulfanyl and propanol groups.
Uniqueness: 3-[(4-Aminophenyl)sulfanyl]propan-1-ol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aminophenyl and sulfanyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-(4-aminophenyl)sulfanylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5,11H,1,6-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMRHSCBMAJRJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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